molecular formula C15H20N4O3S B2433133 2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034269-70-8

2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2433133
CAS RN: 2034269-70-8
M. Wt: 336.41
InChI Key: UUDARAHVTNPCEL-UHFFFAOYSA-N
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Description

2-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a member of the triazole family and has been shown to exhibit unique properties that make it a promising candidate for use in various medical applications.

Scientific Research Applications

Potent Inhibitors against Caspase-3

A study prepared sixteen disubstituted 1,2,3-triazoles using the Huisgen cycloaddition reaction. Two of these compounds exhibited significant potency as inhibitors against caspase-3, showing competitive inhibitory mechanisms. This finding suggests the potential therapeutic application of triazole compounds in the modulation of apoptotic pathways (Jiang & Hansen, 2011).

Anticancer Agent Development

Another study involved the synthesis and evaluation of a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties. The compound demonstrated notable cytotoxicity against several human cancer cell lines, underlining the potential of triazole derivatives in anticancer drug development (Murugavel et al., 2019).

Organic Synthesis and Chemical Transformations

Research on 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles via tandem catalysis has opened new avenues for constructing valuable indole molecules, showcasing the utility of triazole compounds in facilitating complex organic transformations (Xing et al., 2014).

Synthesis of Polysubstituted Pyrroles

The regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes has been reported. This study emphasizes the role of 1-sulfonyl-1,2,3-triazoles in synthesizing isopyrroles, which can be further converted into a wide range of polysubstituted pyrroles through various chemical reactions (Miura et al., 2013).

Antibacterial and Surface Activity

Research on the synthesis of 1,2,4-triazole derivatives explored their potential as biologically active heterocycles with antimicrobial activity and applications as surface-active agents. This highlights the versatility of triazole compounds beyond pharmaceutical applications (El-Sayed, 2006).

properties

IUPAC Name

2-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-3-22-15-5-4-14(10-12(15)2)23(20,21)18-9-6-13(11-18)19-16-7-8-17-19/h4-5,7-8,10,13H,3,6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDARAHVTNPCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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